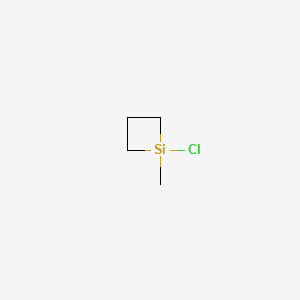

1-Chloro-1-methylsiletane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-1-methylsiletane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClSi/c1-6(5)3-2-4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKKXHBGWAQZOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(CCC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178075 | |

| Record name | Silacyclobutane, 1-chloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2351-34-0 | |

| Record name | Silacyclobutane, 1-chloro-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002351340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silacyclobutane, 1-chloro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-1-methylsilacyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Chloro-1-methylsiletane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of 1-Chloro-1-methylsiletane in Modern Chemistry

This compound, a substituted silacyclobutane, is a valuable reagent and intermediate in organic and materials chemistry.[1][2][3] The strained four-membered ring of the siletane moiety imparts unique reactivity, making it a versatile building block for the synthesis of more complex organosilicon compounds.[4] Its applications span from the development of advanced polymers and OLED materials to its use in pharmaceuticals and agrochemicals.[1][2] The presence of a reactive chlorine atom on the silicon allows for a variety of subsequent functionalization reactions, further expanding its synthetic utility.[3] This guide provides a comprehensive overview of the primary synthesis protocols for this compound, delving into the mechanistic underpinnings and practical considerations for each method.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its synthesis, handling, and application.

| Property | Value | Source |

| CAS Number | 2351-34-0 | [2] |

| Molecular Formula | C4H9ClSi | [2] |

| Molecular Weight | 120.65 g/mol | [2][5][6] |

| Boiling Point | 99.4 °C at 760 mmHg, 103 °C | [2][7] |

| Density | 0.98 g/mL, 0.985 g/mL at 25 °C | [2][7] |

| Refractive Index (n20/D) | 1.45 | [2][7] |

| Flash Point | 2.6 °C, 3 °C (closed cup) | [2][5] |

| Appearance | Colorless liquid | [2] |

Synthesis Methodologies: A Detailed Examination

The synthesis of this compound can be approached through several strategic pathways. This guide will focus on the two most prevalent and practical methods: the Grignard reaction with a dichlorosiletane precursor and the intramolecular Wurtz-type coupling.

Method 1: Grignard-Mediated Methylation of 1,1-Dichlorosiletane

This is a cornerstone method for the synthesis of this compound, relying on the nucleophilic addition of a methyl group from a Grignard reagent to the electrophilic silicon center of 1,1-dichlorosiletane.

Reaction Principle:

The Grignard reagent, typically methylmagnesium bromide (CH₃MgBr) or methylmagnesium chloride (CH₃MgCl), acts as a potent source of the methyl nucleophile. This nucleophile attacks the silicon atom of 1,1-dichlorosiletane, displacing one of the chlorine atoms in a nucleophilic substitution reaction. The driving force for this reaction is the formation of a stable silicon-carbon bond.

Figure 1: General scheme for the Grignard synthesis of this compound.

Experimental Protocol:

Materials:

-

Methylmagnesium bromide (solution in diethyl ether or THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Magnesium turnings

-

Methyl bromide or methyl chloride

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for air-sensitive reactions (Schlenk line, etc.)

Step-by-Step Procedure:

-

Grignard Reagent Preparation (if not commercially available):

-

Under an inert atmosphere, flame-dry all glassware.

-

Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

A solution of methyl bromide or methyl chloride in the chosen solvent is added dropwise to initiate the reaction. The reaction is exothermic and should be controlled by the rate of addition.

-

Once the reaction is complete, the Grignard reagent is a grayish solution.

-

-

Reaction with 1,1-Dichlorosiletane:

-

In a separate flask under an inert atmosphere, dissolve 1,1-dichlorosiletane in anhydrous diethyl ether or THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the prepared methylmagnesium bromide solution to the 1,1-dichlorosiletane solution with constant stirring. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate.

-

The solvent is removed by rotary evaporation.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Any moisture will quench the Grignard reagent, reducing the yield.

-

Inert Atmosphere: The use of argon or nitrogen prevents the Grignard reagent from reacting with atmospheric oxygen.

-

Controlled Addition and Low Temperature: The reaction is exothermic. Slow, dropwise addition at a low temperature prevents side reactions and ensures better control over the reaction.

-

Fractional Distillation: This is a crucial step to separate the desired product from any unreacted starting material, the di-substituted product (1,1-dimethylsiletane), and other impurities.

Method 2: Intramolecular Wurtz-Type Coupling

An alternative and industrially relevant method for the synthesis of this compound involves an intramolecular Wurtz-type coupling of a dihaloprecursor.[7]

Reaction Principle:

This synthesis starts with dichloro(3-chloropropyl)methylsilane. In the presence of a reducing metal, typically magnesium, an intramolecular cyclization occurs. The magnesium reacts with the chlorine atoms, leading to the formation of the four-membered siletane ring.

Figure 2: General scheme for the Wurtz-type synthesis of this compound.

Experimental Protocol:

Materials:

-

Dichloro(3-chloropropyl)methylsilane

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for air-sensitive reactions

Step-by-Step Procedure:

-

Reaction Setup:

-

Under an inert atmosphere, charge a flask with magnesium turnings and anhydrous diethyl ether or THF.

-

Prepare a solution of dichloro(3-chloropropyl)methylsilane in the same anhydrous solvent.

-

-

Cyclization Reaction:

-

Slowly add the solution of dichloro(3-chloropropyl)methylsilane to the stirred suspension of magnesium.

-

The reaction is typically initiated with gentle heating.

-

Once initiated, the reaction is often self-sustaining and may require cooling to maintain a controlled reflux.

-

After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete cyclization.

-

-

Work-up and Purification:

-

After cooling to room temperature, the reaction mixture is filtered to remove excess magnesium and magnesium chloride salts.

-

The solvent is removed from the filtrate by distillation.

-

The resulting crude product is purified by fractional distillation under reduced pressure to obtain this compound.

-

Causality Behind Experimental Choices:

-

Choice of Precursor: Dichloro(3-chloropropyl)methylsilane contains the necessary carbon backbone and the silicon-methyl group, with appropriately positioned chlorine atoms for the intramolecular cyclization.

-

Reducing Metal: Magnesium is an effective and commonly used metal for Wurtz-type couplings due to its reactivity and cost-effectiveness.

-

Anhydrous Solvent: As with the Grignard reaction, anhydrous conditions are critical to prevent side reactions with the reactive organometallic intermediates formed during the reaction.

Characterization of this compound

Predicted NMR Data: [2]

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the methylene protons of the silacyclobutane ring. The chemical shifts will be influenced by the electronegativity of the silicon and chlorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon and the two different types of methylene carbons in the ring.[2]

Mass Spectrometry:

-

The mass spectrum (electron ionization) would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for the chlorine atom.[2]

Conclusion: A Versatile Intermediate for Chemical Innovation

The synthesis of this compound, primarily through Grignard methylation or intramolecular Wurtz-type coupling, provides access to a highly versatile and reactive building block. The choice of synthetic route will depend on the availability of starting materials, scale of the reaction, and desired purity. A thorough understanding of the reaction mechanisms and careful control of the experimental conditions are paramount for achieving high yields and purity. As the demand for advanced materials with tailored properties continues to grow, the importance of intermediates like this compound in enabling chemical innovation is set to increase.

References

- 1-Chloro-1-methylsilacyclobutane: A Cornerstone for Advanced Material Synthesis. (2025, October 20). [Source not further specified]

- 1-chloro-1-methylsilacyclobutane 2351-34-0. Guidechem.

- Synthesis of Silacyclobutane and Some Related Compounds. Journal of the American Chemical Society.

- Nickel(0)-catalyzed divergent reactions of silacyclobutanes with internal alkynes. (2022, June 13). PMC.

- A Combined Computational and Experimental Study of Rh- Catalyzed C−H Silylation with Silacyclobutanes: Insights. (2021, February 23). [Source not further specified]

- Silacyclobutane. Wikipedia.

- 1-Chloro-1-methylsilacyclobutane. Chem-Impex.

- 1-CHLORO-3-METHYLBUTANE(107-84-6) 1H NMR spectrum. ChemicalBook.

- 1-CHLORO-1-METHYLSILACYCLOBUTANE CAS#: 2351-34-0. ChemicalBook.

- 1-Chloro-1-methylsilacyclobutane 98 2351-34-0. Sigma-Aldrich.

- A Combined Computational and Experimental Study of Rh-Catalyzed C–H Silylation with Silacyclobutanes: Insights Leading to a More Efficient Catalyst System. (2021, February 23). Journal of the American Chemical Society.

- 1-Chloro-1-methylcyclopentane | CAS 6196-85-6. Frontier Specialty Chemicals.

- 1,1-Dichlorosilacyclobutane 97 2351-33-9. Sigma-Aldrich.

- 1-Chloro-1-methylsilacyclobutane | CAS 2351-34-0. Santa Cruz Biotechnology.

- 1-Chloro-1-methyl-cyclobutane - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- 1-Chloro-1-methylsilacyclobutane. AMERICAN ELEMENTS®.

- 1,1-Dichlorosilacyclobutane | C3H6Cl2Si | CID 75373. PubChem.

- 1-Chloro-1-methylcycloheptane | C8H15Cl | CID 12614013. PubChem.

- (3aβ,9bβ)-1,2,3a,4,5,9b-HEXAHYDRO-9b-HYDROXY-3a-METHYL-3H-BENZ[e]INDEN-3-ONE. Organic Syntheses Procedure.

- 1-Chloro-1-methylcyclopentane. the NIST WebBook.

- Chemical Properties of 1-Chloro-1-methylcyclopentane (CAS 6196-85-6). Cheméo.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Silacyclobutane - Wikipedia [en.wikipedia.org]

- 5. 1-氯-1-甲基硅杂环丁烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. 1-CHLORO-1-METHYLSILACYCLOBUTANE CAS#: 2351-34-0 [m.chemicalbook.com]

- 8. 1,1-二氯硅基环丁烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 1,1-Dichlorosilacyclobutane | C3H6Cl2Si | CID 75373 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characterization of 1-Chloro-1-methylsiletane

Abstract

1-Chloro-1-methylsiletane is a strained, four-membered organosilicon heterocycle with significant potential as a reactive intermediate in materials science and organic synthesis.[1] The inherent ring strain and the polarized silicon-chlorine bond suggest a unique reactivity profile, making a thorough understanding of its physicochemical properties essential for its application.[2] Publicly available experimental data for this specific compound is scarce, necessitating a foundational guide for its characterization. This document provides a comprehensive framework for researchers and drug development professionals to determine and interpret the core physicochemical properties of this compound, from fundamental constants to detailed spectroscopic signatures. The methodologies described herein are designed to be self-validating and are grounded in established analytical principles for organosilicon compounds.

Introduction and Molecular Overview

This compound, also known as 1-chloro-1-methylsilacyclobutane, belongs to a class of compounds noted for their high ring strain and the Lewis acidity of the silicon atom.[1][2] These characteristics are central to their utility in ring-opening polymerizations and as precursors to other valuable organosilanes.[3] The introduction of a chloro and a methyl group on the silicon atom creates a chiral center, adding another layer of complexity and potential application. This guide outlines the essential experimental workflows required to build a complete physicochemical profile for this novel compound.

Molecular Structure:

Key Identifiers (Calculated/Predicted):

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| Molecular Formula | C₄H₉ClSi | - |

| Molecular Weight | 120.65 g/mol | Calculated |

| CAS Number | Not Assigned | - |

Core Physicochemical Properties: Prediction and Rationale

Direct experimental values for this compound are not widely published. However, we can predict a probable range for its key properties based on the parent silacyclobutane (Boiling Point: 29.8 °C) and the effects of substitution.[2] The addition of methyl and chloro groups will increase the molecular weight and intermolecular forces (dipole-dipole interactions), leading to an anticipated increase in boiling point and density compared to the parent ring.

| Property | Predicted Value / Range | Rationale for Prediction |

| Appearance | Colorless to pale yellow liquid | Based on similar small-ring chloro-organosilanes.[4] |

| Boiling Point | 80 - 110 °C | Increased molecular weight and polarity compared to silacyclobutane (BP 29.8 °C).[2] |

| Density | 0.95 - 1.05 g/mL | The presence of a heavier chlorine atom is expected to increase density over silacyclobutane. |

| Refractive Index | 1.43 - 1.46 | Typical range for non-aromatic organosilicon compounds. |

| Solubility | Soluble in aprotic organic solvents | Expected to be soluble in solvents like pentane, chloroform, and DCM.[4] |

Experimental Determination of Physical Properties

Accurate determination of physical constants is the first step in validating the synthesis and purity of a new compound. The following protocols are standard for small-scale laboratory characterization.

Boiling Point Determination (Thiele Tube Method)

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. This method accurately measures this temperature for small sample volumes by observing the equilibrium between the liquid's vapor and the external pressure.

Experimental Workflow:

Caption: Workflow for Micro Boiling Point Determination.

Step-by-Step Protocol:

-

Preparation: Seal one end of a capillary tube using a flame.

-

Assembly: Add approximately 0.5 mL of this compound to a small test tube. Place the sealed capillary tube (open end down) into the test tube.

-

Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with mineral oil.

-

Heating: Gently heat the side arm of the Thiele tube. This ensures uniform heat distribution via convection.

-

Observation (Heating): Watch for a continuous and rapid stream of bubbles to emerge from the capillary tube. This indicates the liquid's vapor pressure has exceeded the atmospheric pressure.

-

Observation (Cooling): Remove the heat source. As the apparatus cools, the rate of bubbling will slow and stop. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube. This is the point of pressure equilibrium.

-

Validation: Repeat the determination to ensure reproducibility.

Spectroscopic and Chromatographic Analysis

Spectroscopic analysis is non-negotiable for confirming the molecular structure and assessing the purity of the synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS separates volatile compounds based on their boiling points and interactions with a stationary phase (GC) and then fragments them into a characteristic mass-to-charge ratio pattern (MS). This dual detection provides definitive evidence of purity and structural components. For organosilanes, GC is a particularly effective analytical tool.

GC-MS Analysis Workflow:

Caption: GC-MS Workflow for Purity and Structural Analysis.

Expected Mass Spectrum Fragmentation: The mass spectrum of silacyclobutanes is often dominated by the elimination of ethene due to the ring strain.[5] For this compound, key fragmentation patterns would include:

-

Molecular Ion (M⁺): A pair of peaks corresponding to the molecular weight, showing the characteristic 3:1 isotopic ratio for chlorine (³⁵Cl and ³⁷Cl). The expected peaks would be at m/z 120 and 122.

-

Loss of Ethene ([M - C₂H₄]⁺): Cleavage of the silacyclobutane ring is a primary fragmentation pathway, resulting in a prominent ion.[5]

-

Loss of Methyl ([M - CH₃]⁺): Cleavage of the Si-CH₃ bond.

-

Loss of Chlorine ([M - Cl]⁺): Cleavage of the Si-Cl bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy probes the chemical environment of specific nuclei (¹H, ¹³C, ²⁹Si). The chemical shift, integration, and coupling patterns provide a detailed map of the molecule's connectivity, making it the most powerful tool for structural confirmation. Multinuclear NMR studies are highly recommended for novel silacyclobutane derivatives.[6][7]

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Si-CH₃ (Singlet): Expected around 0.4 - 0.8 ppm . This will be a sharp singlet as there are no adjacent protons to couple with.

-

Si-CH₂ (Triplet): The two methylene groups attached to silicon are equivalent. They are expected to appear as a triplet around 0.8 - 1.5 ppm , split by the adjacent C-CH₂-C protons.

-

C-CH₂-C (Quintet): The central methylene group is expected around 1.8 - 2.5 ppm . It will appear as a quintet (or multiplet) due to coupling with the four adjacent Si-CH₂ protons.

Predicted ¹³C NMR Spectrum (in CDCl₃): Three distinct carbon signals are expected:

-

Si-CH₃: ~ -5 to 5 ppm

-

Si-CH₂: ~ 10 to 20 ppm

-

C-CH₂-C: ~ 15 to 25 ppm

Predicted ²⁹Si NMR Spectrum (in CDCl₃): A single resonance is expected. The chemical shift will be highly informative about the coordination and electronic environment of the silicon atom within the strained ring.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. It is an excellent, rapid technique for identifying the presence of key functional groups.

Key Expected Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Bond | Vibration Type |

|---|---|---|

| 2960-2850 | C-H | Stretch |

| 1450-1375 | C-H | Bend |

| 1250 | Si-CH₃ | Symmetric Bend |

| 800-900 | Si-C (ring) | Stretch |

| 450-600 | Si-Cl | Stretch |

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. While predictive data based on analogous structures provides a valuable starting point, the experimental determination of its boiling point, density, and refractive index, combined with rigorous spectroscopic analysis via GC-MS, multinuclear NMR, and IR, is imperative. The protocols and expected data outlined in this guide provide a robust framework for researchers to confidently synthesize, purify, and validate the structure of this reactive organosilicon intermediate, paving the way for its exploration in advanced materials and synthetic chemistry.

References

-

Wikipedia. (2023). Silacyclobutane. Retrieved from [Link]

-

Hussain, Z., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC - PubMed Central. Retrieved from [Link]

-

Wang, Z., et al. (2022). Nickel(0)-catalyzed divergent reactions of silacyclobutanes with internal alkynes. Nature Communications. Retrieved from [Link]

-

Pestunovich, V. A., et al. (2006). Synthesis and NMR study of intramolecular silacyclobutane complexes. Arkivoc. Retrieved from [Link]

-

Pace, V., & Holzer, W. (2013). Reactivity of electrophilic cyclopropanes. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). Silacyclobutane. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. 1-Silacyclobutene, A and 4-silaspiro[3.3]hepta-1,5-diene derivatives, B. Retrieved from [Link]

-

Davidson, I. M. T., et al. (1974). Mass spectra of sila-cyclobutane and -cyclobutene derivatives. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]

-

Mykhailiuk, P. K. (2022). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of compound C from BuOK, dimethylsilacyclobutane, and 1,1-diphenylethylene quenched by Me3SiCl. Retrieved from [Link]

- Google Patents. (n.d.). CN105367391A - 2-chlorine-1,1,1-trimethoxyethane preparing method.

-

Li, J., et al. (2024). DFT study of rhodium-catalyzed transformation of silacyclobutane with alkyne or H2O: Si–Cl bond reductive elimination vs. alkyne insertion. Organic Chemistry Frontiers. Retrieved from [Link]

-

Khan, E., & Wrackmeyer, B. (2011). Synthesis and NMR spectroscopic characterization of Si-substituted 1-silacyclobutene derivatives. Open Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). SU1060101A3 - Process for producing 1-chlorohexane.

-

NIST. (n.d.). 1-Chloro-1-methylcyclohexane. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-1-(1-methylethyl)cyclohexane. National Institutes of Health. Retrieved from [Link]

-

Deutsche Digitale Bibliothek. (n.d.). Synthesis and NMR spectroscopic characterization of Si-substituted 1-silacyclobutene derivatives. Retrieved from [Link]

Sources

- 1. Nickel(0)-catalyzed divergent reactions of silacyclobutanes with internal alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Silacyclobutane - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 1-Chloro-1-methylcyclopentane | CAS 6196-85-6 [frontierspecialtychemicals.com]

- 5. Mass spectra of sila-cyclobutane and -cyclobutene derivatives - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Sci-Hub. Synthesis and NMR spectroscopic characterization of Si-substituted 1-silacyclobutene derivatives / Open Chemistry, 2010 [sci-hub.st]

The Siletane Keystone: A Technical Guide to 1-Chloro-1-methylsiletane

Introduction: The Potential Within the Strained Ring

In the vast landscape of organosilicon chemistry, strained ring systems hold a unique and powerful position. Among these, 1-Chloro-1-methylsiletane (CAS No. 2351-34-0), a four-membered silacyclobutane, stands out as a versatile and highly reactive building block. Its inherent ring strain, coupled with the reactive silicon-chlorine bond, makes it a valuable precursor in the synthesis of advanced materials and complex molecular architectures. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its diverse reactivity and applications, offering researchers and development professionals a comprehensive technical resource. The unique reactivity profile of siletanes, driven by ring strain, allows for novel transformations and the creation of silicon-containing polymers with tailored properties.[1]

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic characteristics is paramount for its effective use in research and development. This compound is a colorless liquid with properties that necessitate careful handling, particularly its reactivity with moisture.[1][2]

Physicochemical Data Summary

| Property | Value | Reference(s) |

| CAS Number | 2351-34-0 | [3][4] |

| Molecular Formula | C₄H₉ClSi | [2][3][4] |

| Molecular Weight | 120.65 g/mol | [2][3][5] |

| Appearance | Colorless liquid | [2][3] |

| Boiling Point | 103 °C (lit.) | [1][2][3] |

| Density | 0.985 g/mL at 25 °C (lit.) | [1][2][3] |

| Refractive Index (n²⁰/D) | 1.45 (lit.) | [1][3][5] |

| Flash Point | 3 °C (37.4 °F) - closed cup | [5][6] |

Spectroscopic Signature: A Window into Molecular Structure

Spectroscopic analysis provides the definitive fingerprint of this compound, confirming its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the methyl protons and the methylene protons of the siletane ring. The methyl group protons (Si-CH₃) would appear as a singlet, while the ring protons would exhibit more complex splitting patterns due to their diastereotopic nature.

-

¹³C NMR : The carbon spectrum will display signals for the methyl carbon and the two inequivalent methylene carbons of the ring. The carbon attached to the silicon and chlorine will be significantly deshielded. For instance, in 1-chloropropane, the carbon bonded to chlorine appears at a lower field (around 47 ppm) due to the inductive effect of the halogen.[7] A similar, though modulated, effect is expected here.

-

²⁹Si NMR : Silicon NMR is a powerful tool for characterizing organosilicon compounds. The chemical shift for the silicon atom in this compound is anticipated to be in the region typical for tetracoordinate silicon bonded to one chlorine and three carbon atoms. The strained four-membered ring will likely influence this shift, moving it to a characteristic position that can be used to monitor reactions. The chemical shift range for silicon is wide, making it a sensitive probe of the silicon's chemical environment.[8]

-

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected absorptions include:

-

C-H stretching and bending frequencies for the methyl and methylene groups.

-

A strong absorption band corresponding to the Si-Cl stretch.

-

Vibrational modes associated with the siletane ring structure.

-

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M⁺ and M⁺+2 peaks.[9] Fragmentation will likely involve the loss of the methyl group, the chlorine atom, or cleavage of the siletane ring, providing further structural confirmation.

Synthesis: Forging the Strained Ring

The most common and scalable synthesis of this compound involves an intramolecular Wurtz-type coupling reaction. This approach utilizes a readily available linear precursor, (3-chloropropyl)methyldichlorosilane, and a reducing metal, typically magnesium.

Conceptual Workflow of Synthesis

The synthesis hinges on the reductive cyclization of a dihalosilane. The magnesium metal facilitates the formation of a transient organometallic species that undergoes intramolecular nucleophilic attack to displace a chloride ion, thereby forming the strained four-membered ring.

Caption: Nucleophilic substitution with a Grignard reagent.

Exemplary Protocol: Reaction with Phenylmagnesium Bromide

-

Grignard Preparation : Prepare phenylmagnesium bromide from bromobenzene and magnesium in anhydrous THF in a separate flask under an inert atmosphere.

-

Reaction : Cool the Grignard solution in an ice bath. Add a solution of this compound in anhydrous THF dropwise with stirring. [10]3. Quenching and Workup : After the addition, allow the mixture to warm to room temperature and stir for several hours. Carefully quench the reaction by pouring it into a mixture of crushed ice and a dilute acid (e.g., 10% HCl). [11]4. Extraction and Purification : Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. Purify the resulting 1-methyl-1-phenylsiletane by distillation or chromatography.

Reduction of the Si-Cl Bond

The silicon-chlorine bond can be reduced to a silicon-hydride (Si-H) bond using standard reducing agents like lithium aluminum hydride (LiAlH₄). [12]This provides access to hydrosiletanes, which are valuable for hydrosilylation reactions.

Exemplary Protocol: Reduction with LiAlH₄

Caution: LiAlH₄ reacts violently with water and protic solvents. All equipment and solvents must be scrupulously dry, and the reaction must be conducted under an inert atmosphere. [13]

-

Setup : In a dry, inert atmosphere flask, suspend LiAlH₄ in anhydrous diethyl ether. [14]2. Addition : Cool the suspension in an ice bath. Add a solution of this compound in anhydrous ether dropwise with vigorous stirring.

-

Workup : After the reaction is complete, cautiously destroy the excess LiAlH₄ by the slow, sequential addition of ethyl acetate, followed by a saturated aqueous solution of sodium sulfate.

-

Isolation : Filter the resulting salts and wash them thoroughly with ether. The combined filtrate contains the product, 1-methylsiletane, which can be isolated by careful removal of the solvent.

Ring-Opening Polymerization (ROP)

The significant strain energy of the siletane ring makes it susceptible to ring-opening polymerization, a process that transforms the cyclic monomer into a linear polysiloxane-type polymer. [15]This polymerization can be initiated by either anionic or cationic species, leading to polymers with a repeating -[Si(CH₃)(R)-CH₂CH₂CH₂]- backbone. The properties of the resulting polymer can be tuned by the choice of initiator and reaction conditions. This method is a cornerstone for producing high molecular weight linear polysiloxanes. [16]

Caption: General scheme for Ring-Opening Polymerization.

Applications in Advanced Materials and Drug Discovery

The unique reactivity of this compound makes it a valuable precursor in diverse fields, from materials science to the life sciences.

-

Materials Science : As a monomer for ROP, it is used to synthesize silicon-containing polymers (polycarbosilanes). These polymers can serve as precursors to silicon carbide (SiC) ceramics, which are known for their high strength and thermal stability. The ability to functionalize the siletane ring before or after polymerization allows for the creation of specialty silicones and elastomers with enhanced durability and adhesion. [3]

-

Drug Discovery and Medicinal Chemistry : The incorporation of silicon into biologically active molecules is a growing strategy in medicinal chemistry, often referred to as the "silicon switch." [17]Replacing a carbon atom with silicon can modulate a drug's metabolic stability, lipophilicity, and overall pharmacokinetic profile. [16][18]Siletanes serve as compact, functionalizable silicon-containing scaffolds. Their derivatives can be explored as novel bioactive compounds or as tools to optimize the properties of existing drug candidates. [19][20][21]The development of synthetic methods for these unique organosilicon compounds is therefore of significant interest. [22]

Safety and Handling: A Mandate for Caution

This compound is a hazardous chemical that requires strict safety protocols. Its high flammability and corrosive nature, primarily due to its rapid reaction with moisture to release HCl, demand careful handling. [1]

Hazard Identification

-

GHS Pictograms :

-

Flame (Flammable Liquid)

-

Corrosion (Causes severe skin burns and eye damage)

-

-

Hazard Statements :

-

H225: Highly flammable liquid and vapor. [6] * H314: Causes severe skin burns and eye damage. [6]* Precautionary Statements :

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking. [6] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [6] * P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [6]

-

Handling and Storage Protocol

-

Inert Conditions : Always handle and store this compound under a dry, inert atmosphere (nitrogen or argon) to prevent hydrolysis.

-

Ventilation : Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.

-

Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids. Store away from incompatible materials such as water, alcohols, and oxidizing agents.

-

Spill Management : In case of a spill, use non-combustible absorbent material and dispose of it as hazardous waste.

Conclusion

This compound is more than just a chemical intermediate; it is a gateway to innovation in organosilicon chemistry. Its strained-ring structure imparts a unique reactivity that enables the synthesis of complex molecules and novel polymers. For researchers in materials science and drug discovery, a deep understanding of this compound's properties, synthesis, and reaction pathways is essential to unlocking its full potential. As synthetic methodologies advance, the applications for this versatile siletane building block are poised to expand, further solidifying its role as a keystone reagent in the pursuit of novel materials and therapeutics.

References

-

ResearchGate. 1. 59.6 MHz 29 Si{ 1 H} NMR spectrum (upper insert) of the.... Retrieved from: [Link]

-

NIST WebBook. Silane, chloro(1,1-dimethylethyl)dimethyl-. Retrieved from: [Link]

-

American Elements. 1-Chloro-1-methylsilacyclobutane. Retrieved from: [Link]

-

ResearchGate. Examples of bioactive organosilicon compounds. Retrieved from: [Link]

-

Chemistry LibreTexts. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from: [Link]

-

University of Glasgow. Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from: [Link]

-

University of Wisconsin-Madison. 25. The Grignard Reaction. Retrieved from: [Link]

-

MDPI. Ring-Opening Polymerization—An Introductory Review. Retrieved from: [Link]

-

ResearchGate. Exploitation of silicon medicinal chemistry in drug discovery. Retrieved from: [Link]

-

ResearchGate. Typical 29 Si NMR Chemical Shifts. Retrieved from: [Link]

-

YouTube. Preparation of Grignard Reactions. Retrieved from: [Link]

-

ACS Publications. Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. Retrieved from: [Link]

-

University of Victoria Libraries. Bioactive organo-silicon compounds. Retrieved from: [Link]

-

YouTube. Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Retrieved from: [Link]

-

PubMed. The role of silicon in drug discovery: a review. Retrieved from: [Link]

-

YouTube. Mass spectrum of molecules with 1Br and 1Cl. Retrieved from: [Link]

-

Organic Syntheses. Propenylamine, 1-chloro-N,N,2-trimethyl-. Retrieved from: [Link]

-

ResearchGate. Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. Retrieved from: [Link]

-

ScienceDirect. 29Si NMR chemical shifts of silane derivatives. Retrieved from: [Link]

-

Rowan Scientific. Silicon as a Bioisostere for Carbon in Drug Design. Retrieved from: [Link]

-

Indian Academy of Sciences. Organosilicon Reagents in Natural Product Synthesis. Retrieved from: [Link]

-

Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. Retrieved from: [Link]

-

University of Calgary. 14 Formation and reaction of a Grignard reagent. Retrieved from: [Link]

-

Taylor & Francis Online. Progress in the medicinal chemistry of silicon: C/Si exchange and beyond. Retrieved from: [Link]

-

ResearchGate. The synthesis of biologically active organosilicon small molecules. Retrieved from: [Link]

-

Chemistry LibreTexts. 2.5: Carbon-13 NMR Spectroscopy. Retrieved from: [Link]

-

YouTube. Organic Practical Setup 9. Reduction with LiAlH4 & NaBH4. Retrieved from: [Link]

-

ZM Silane Limited. Organosilicon Compounds | Silane Silicone Manufacturer. Retrieved from: [Link]

-

University of Ottawa. ( 29 Si) Silicon NMR. Retrieved from: [Link]

-

YouTube. Mass Spectrometry A-Level Fragmentation part 2. Retrieved from: [Link]

-

ChemConnections. 13C NMR Spectroscopy. Retrieved from: [Link]

-

NIST WebBook. Benzene, (1-chloro-1-methylethyl)-. Retrieved from: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Retrieved from: [Link]

-

Doc Brown's Chemistry. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification. Retrieved from: [Link]

Sources

- 1. 1-Chloro-1-methylcyclohexane | C7H13Cl | CID 136732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. LON-CAPA OCHem [s10.lite.msu.edu]

- 4. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

- 5. byjus.com [byjus.com]

- 6. Chlorotrimethylsilane(75-77-4) 13C NMR [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 9. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ch.ic.ac.uk [ch.ic.ac.uk]

- 14. youtube.com [youtube.com]

- 15. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. Silicon as a Bioisostere for Carbon in Drug Design | Rowan [rowansci.com]

- 17. researchgate.net [researchgate.net]

- 18. semanticscholar.org [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. zmsilane.com [zmsilane.com]

- 22. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to the Structural Analysis of 1-Chloro-1-methylsiletane

Abstract

This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of 1-Chloro-1-methylsiletane, a strained four-membered organosilicon ring. Aimed at researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings and practical applications of key analytical techniques. We will explore the synergistic use of gas-phase electron diffraction (GED), microwave spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and vibrational spectroscopy, complemented by computational chemistry. This guide emphasizes the causality behind experimental choices and the self-validating nature of a multi-technique approach to provide a robust and detailed understanding of the molecular geometry, conformational dynamics, and electronic structure of this reactive siletane derivative.

Introduction: The Significance of Siletanes

Siletanes, four-membered rings containing a silicon atom, are a class of strained organosilicon compounds with significant interest in synthetic chemistry and materials science.[1][2] Their inherent ring strain makes them valuable precursors for ring-opening polymerization and other chemical transformations. The substituent at the silicon atom profoundly influences the ring's geometry and reactivity. This compound, with its chloro and methyl groups attached to the silicon, presents a compelling case study for detailed structural analysis. Understanding its precise molecular structure is paramount for predicting its chemical behavior and designing novel applications.

This guide will navigate the multifaceted approach required to build a complete structural picture of this compound, from its gas-phase geometry to its behavior in solution. We will examine how each analytical technique provides a unique piece of the structural puzzle and how these pieces interlock to form a coherent and validated whole.

Gas-Phase Structural Determination: A Two-Pronged Approach

The intrinsic structure of a molecule, free from intermolecular interactions, is best determined in the gas phase. Gas electron diffraction (GED) and microwave spectroscopy are the two premier techniques for this purpose, providing complementary information.[3]

Gas-Phase Electron Diffraction (GED): Probing Internuclear Distances

GED is a powerful technique for determining the geometry of gaseous molecules by analyzing the scattering pattern of an electron beam as it passes through a sample.[3] The resulting diffraction pattern provides information about the probability distribution of internuclear distances within the molecule.

The choice of GED is driven by the need to obtain precise bond lengths and angles in a low-pressure gaseous state, which represents the molecule's inherent structure. For a relatively small and symmetric molecule like this compound, GED can provide highly accurate data.

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Bombardment: A high-energy electron beam is directed at the effusing gas jet.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a detector, which is recorded as a function of the scattering angle.

-

Data Analysis: The experimental scattering intensity is compared with theoretical intensities calculated for various molecular models. A least-squares refinement is performed to find the model that best fits the experimental data.

The self-validating nature of this protocol lies in the iterative refinement process. The final structural parameters are those that minimize the difference between the experimental and theoretical scattering curves, providing a statistically robust model.

| Parameter | Expected Value (Å or °) | Justification |

| Si-C (ring) | 1.88 ± 0.02 | Similar to other silacyclobutanes. |

| Si-C (methyl) | 1.86 ± 0.02 | Typical Si-C single bond length. |

| Si-Cl | 2.06 ± 0.02 | Characteristic Si-Cl bond length. |

| C-C (ring) | 1.56 ± 0.03 | Typical C-C bond length in a strained ring. |

| ∠C-Si-C (ring) | ~80° | Highly strained endocyclic angle, characteristic of siletanes.[1] |

| Puckering Angle | 30-35° | Siletane rings are typically puckered. |

Microwave Spectroscopy: Unveiling Rotational Constants and Dipole Moments

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels.[5][6] This technique provides highly precise rotational constants, from which the moments of inertia and, consequently, the molecular geometry can be derived.

Microwave spectroscopy is chosen for its exceptional resolution, which allows for the determination of very precise geometric parameters, especially for polar molecules like this compound. It also provides information about the dipole moment and can be used to distinguish between different conformers.

-

Sample Introduction: A low-pressure gaseous sample is introduced into a waveguide or resonant cavity.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequency.

-

Absorption Spectrum Recording: The absorption of radiation is detected and recorded as a function of frequency.

-

Spectral Assignment and Fitting: The observed transition frequencies are assigned to specific rotational transitions, and the rotational constants are determined by fitting the spectrum to a theoretical model.

The self-validation of this method comes from the consistency of the fitted rotational constants with a given molecular geometry. The ability to predict and then observe specific isotopic substitution effects further validates the spectral assignments and the derived structure.

A microwave spectrum of this compound would be expected to show a dense pattern of rotational transitions due to its asymmetry. Analysis of the spectrum would yield three principal rotational constants (A, B, and C). These constants are inversely related to the moments of inertia and can be used to refine the geometric parameters obtained from GED. Furthermore, the Stark effect in the microwave spectrum would allow for the determination of the molecule's dipole moment, providing insight into its electronic structure.

Solution-Phase Structure and Dynamics: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution.[7] For this compound, ¹H, ¹³C, and ²⁹Si NMR are particularly informative.

¹H and ¹³C NMR: Mapping the Carbon-Hydrogen Framework

¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

NMR is the primary method for structural analysis in the solution phase, which is relevant for understanding the molecule's behavior in chemical reactions. The chemical shifts, coupling constants, and integration of the signals provide a wealth of structural information.

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses to obtain the NMR spectrum.

-

Spectral Analysis: The chemical shifts, multiplicities, and integrals of the peaks are analyzed to assign them to specific nuclei in the molecule.

The self-consistency of the data, such as the agreement between the observed multiplicities and the number of neighboring protons (n+1 rule), provides internal validation of the structural assignment.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |

| ¹H | 0.8 - 1.2 | Singlet | Si-CH ₃ |

| ¹H | 1.2 - 1.8 | Multiplet | Ring CH ₂ |

| ¹H | 2.0 - 2.5 | Multiplet | Ring CH ₂ adjacent to Si |

| ¹³C | 5 - 15 | Quartet | Si-C H₃ |

| ¹³C | 15 - 25 | Triplet | Ring C H₂ |

| ¹³C | 25 - 35 | Triplet | Ring C H₂ adjacent to Si |

²⁹Si NMR: A Direct Probe of the Silicon Environment

²⁹Si NMR is a powerful technique for studying organosilicon compounds, as the chemical shift of the silicon nucleus is highly sensitive to its local electronic environment.[8][9][10]

²⁹Si NMR is employed to directly probe the silicon center, providing information about the nature of the substituents and the coordination environment of the silicon atom.

The protocol is similar to that for ¹H and ¹³C NMR, although longer acquisition times may be necessary due to the lower natural abundance and longer relaxation times of the ²⁹Si nucleus.

The ²⁹Si chemical shift for this compound is expected to be in the range of +10 to +30 ppm, relative to tetramethylsilane (TMS). This downfield shift compared to unstrained silanes is characteristic of the strained four-membered ring and the presence of the electronegative chlorine atom.[8]

Vibrational Spectroscopy: Fingerprinting the Molecular Bonds

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule.[11][12] These techniques provide a characteristic "fingerprint" of the molecule, with specific absorption bands corresponding to the stretching and bending of different chemical bonds.

Causality in Experimental Design:

Vibrational spectroscopy is used to identify functional groups and to gain insight into the molecule's symmetry and conformational flexibility. The combination of IR and Raman spectroscopy is particularly powerful, as some vibrational modes may be active in one technique but not the other.

Experimental Protocol: A Self-Validating System

-

Sample Preparation: The sample can be analyzed as a neat liquid, in solution, or in the gas phase.

-

Spectral Acquisition: For IR spectroscopy, the sample is irradiated with infrared light, and the absorption is measured. For Raman spectroscopy, the sample is irradiated with a monochromatic laser, and the scattered light is analyzed.

-

Band Assignment: The observed vibrational bands are assigned to specific molecular motions with the aid of group theory and computational calculations.

The consistency of the observed bands with the expected vibrational modes for the proposed structure, and the complementary information from IR and Raman spectra, provide a self-validating framework.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Technique |

| C-H stretch | 2850-3000 | IR, Raman |

| Si-C stretch | 600-800 | IR, Raman |

| Si-Cl stretch | 450-600 | IR, Raman |

| Ring deformation | 800-1100 | IR, Raman |

The Role of Computational Chemistry: A Theoretical Framework

Computational chemistry, particularly ab initio and density functional theory (DFT) methods, plays a crucial role in modern structural analysis.[13][14][15][16][17] These methods can be used to predict molecular geometries, vibrational frequencies, NMR chemical shifts, and other properties.

Causality in Computational Approach:

Computational chemistry provides a theoretical framework for interpreting experimental data and for predicting the properties of molecules for which experimental data is unavailable. By comparing calculated and experimental values, the accuracy of the theoretical models can be assessed, and a deeper understanding of the molecule's structure and bonding can be achieved.

-

Model Building: A 3D model of this compound is constructed.

-

Method and Basis Set Selection: An appropriate level of theory (e.g., B3LYP/6-31G*) is chosen.

-

Geometry Optimization: The energy of the molecule is minimized with respect to its geometric parameters to find the most stable structure.

-

Property Calculations: Vibrational frequencies, NMR chemical shifts, and other properties are calculated for the optimized geometry.

Integrated Structural Analysis: A Holistic View

The true power of structural analysis lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and their combination leads to a more complete and reliable picture.

Caption: Integrated workflow for the structural analysis of this compound.

Conclusion

The structural analysis of this compound is a prime example of the necessity of a multi-pronged analytical approach in modern chemistry. While direct experimental data for this specific molecule may be sparse, a robust structural model can be constructed through the synergistic application of gas-phase techniques, solution-phase NMR, vibrational spectroscopy, and computational chemistry. This integrated methodology, grounded in the principles of causality and self-validation, provides a high degree of confidence in the determined molecular structure. The insights gained from such detailed structural elucidation are fundamental for advancing our understanding of strained organosilicon compounds and for unlocking their potential in various scientific and industrial applications.

References

- Bett, W., Cradock, S., & Rankin, D. W. H. (1980). The gas phase molecular structure of silyl formate, determined by electron diffraction. Journal of Molecular Structure, 66, 159–164.

- Corminbœuf, C., Heine, T., & Weber, J. (2002). 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters, 357(1-2), 1-7.

-

Gas electron diffraction. (2023, November 28). In Wikipedia. Retrieved January 21, 2026, from [Link]

- Johansson, M. P., et al. (2008). Ab Initio, Density Functional Theory, and Semi-Empirical Calculations.

- Klinkhammer, K. W. (1996). 29Si NMR chemical shifts of silane derivatives. Angewandte Chemie International Edition in English, 35(15), 1720-1722.

- Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.

- MDPI. (2021). SI: Advances in Density Functional Theory (DFT) Studies of Solids.

- Naumov, V. A., & Vilkov, L. V. (1987). Molecular Structures of Organosilicon Compounds. Mir Publishers.

- Rakita, P. E., & Worsham, L. S. (1977). Silicon-29 Nuclear Magnetic Resonance. Chemical Shift Substituent Effects. Inorganic and Nuclear Chemistry Letters, 13(10), 547-550.

- ResearchGate. (2008).

- ResearchGate. (2008).

- ResearchGate. (2020).

- ResearchGate. (2021).

-

Ring-opening polymerization. (2023, October 25). In Wikipedia. Retrieved January 21, 2026, from [Link]

- Schwendeman, R. H. (1978). Structural chemistry. Critical Reviews in Analytical Chemistry, 7(3), 233-277.

- Shen, Q., & Hilderbrandt, R. L. (1980). The gas-phase molecular structure of silyl formate, determined by electron diffraction. Journal of Molecular Structure, 64, 257-262.

- Shlykov, S. A., et al. (2021). The hierarchy of ab initio and DFT methods for describing an intramolecular non-covalent Si⋯N contact in the silicon compounds using electron diffraction geometries. Physical Chemistry Chemical Physics, 23(4), 2762-2774.

- Smith, A. L. (1979). Analysis of silicones. John Wiley & Sons.

- Spiridonov, V. P., & Zasorin, E. Z. (1979). Gas electron diffraction. The method of structural chemistry. E. B. Wilson, Jr., Ed., Critical Reviews in Analytical Chemistry, 7(3), 1-48.

- University of Kiel. (2022). Unravelling conformational flexibility and chirality in molecules using microwave spectroscopy. MACAU.

- Vilkov, L. V., Mastryukov, V. S., & Sadova, N. I. (1983). Determination of the geometrical structure of free molecules. Mir Publishers.

- Vdovin, V. M., & Nametkin, N. S. (1972). Vibrational spectra of penta-atomic silicon–carbon clusters. II. Linear Si2C3. Chemical Reviews, 72(3), 213-245.

- Wollrab, J. E. (1967). Rotational spectra and molecular structure. Academic Press.

- Xia, T., et al. (2023). Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy. Molecules, 28(20), 7089.

- Zinovyev, S. M., et al. (2004). Ab initio and DFT study of the structure of pentacoordinated silicon compounds: Si-substituted (O–Si)dimethyl(N-acetylacetamidomethyl)silanes. Journal of Molecular Structure: THEOCHEM, 668(2-3), 139-145.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistryviews.org [chemistryviews.org]

- 3. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Unravelling conformational flexibility and chirality in molecules using microwave spectroscopy [macau.uni-kiel.de]

- 6. Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy [mdpi.com]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. unige.ch [unige.ch]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Synthesis of an Addition-Crosslinkable, Silicon-Modified Polyolefin via Reactive Extrusion Monitored by In-Line Raman Spectroscopy [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. The hierarchy of ab initio and DFT methods for describing an intramolecular non-covalent SiN contact in the silicon compounds using electron diffraction geometries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The hierarchy of ab initio and DFT methods for describing an intramolecular non-covalent Si⋯N contact in the silicon compounds using electron diffraction geometries - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. Sci-Hub. Ab initio and DFT study of the structure of pentacoordinated silicon compounds: Si-substituted (O–Si)dimethyl(N-acetylacetamidomethyl)silanes / Journal of Molecular Structure: THEOCHEM, 2004 [sci-hub.box]

- 16. researchgate.net [researchgate.net]

- 17. SI: Advances in Density Functional Theory (DFT) Studies of Solids - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR and 13C NMR spectra of 1-Chloro-1-methylsiletane

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Chloro-1-methylsiletane

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected nuclear magnetic resonance (NMR) spectral features of this compound, a strained four-membered organosilicon ring. While empirical data for this specific molecule is not widely published, this document synthesizes foundational NMR principles and data from analogous structures to predict and interpret its ¹H and ¹³C NMR spectra. We delve into the structural and electronic factors influencing chemical shifts and coupling constants, including ring strain and the electronegativity of substituents on the silicon atom. Furthermore, this guide presents a robust, field-proven protocol for the preparation and analysis of air- and moisture-sensitive compounds like chlorosilanes, ensuring data integrity and experimental success. This document is intended for researchers and professionals in synthetic chemistry, materials science, and drug development who utilize NMR spectroscopy for the structural elucidation of novel organosilicon compounds.

Introduction: The Structural Significance of Siletanes

Siletanes, the silicon analogues of cyclobutanes, are a fascinating class of organosilicon compounds characterized by a strained four-membered ring. This inherent ring strain imparts unique reactivity and electronic properties, making them valuable synthons in organosilicon chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of these molecules.[1][2] It provides precise information on the connectivity, stereochemistry, and electronic environment of atoms within the molecular framework.

This guide focuses on this compound, a key derivative whose structure presents distinct NMR challenges and insights. The presence of a chiral silicon center and diastereotopic protons within the siletane ring necessitates a careful and thorough spectral analysis.

Molecular Structure and Symmetry Considerations

To predict the NMR spectra, we must first analyze the molecular structure for symmetry elements that determine the number of chemically distinct, or unique, nuclei.

Caption: Molecular structure of this compound.

In this compound:

-

Proton (¹H) Environments: The molecule lacks a plane of symmetry passing through the C(β)-Si bond. Consequently, the two protons on C(β) are chemically equivalent, but the protons on each C(α) carbon are diastereotopic (non-equivalent). This leads to four distinct proton environments: the methyl protons (Si-CH₃), the two C(α) protons, and the C(β) protons. We expect four signals in the ¹H NMR spectrum.

-

Carbon (¹³C) Environments: There are three unique carbon environments: the methyl carbon (Si-CH₃), the two equivalent α-carbons (Cα), and the single β-carbon (Cβ). Therefore, three signals are anticipated in the proton-decoupled ¹³C NMR spectrum.

Predicted ¹H NMR Spectral Analysis

The proton chemical shift (δ) is highly sensitive to the local electronic environment. The electronegativity of chlorine and the unique geometry of the siletane ring are the dominant factors.

-

Si-CH₃ Protons (Signal A): Protons on methyl groups attached to silicon typically appear upfield. For comparison, the methyl protons in chlorotrimethylsilane resonate at approximately 0.4 ppm.[3] The presence of the strained ring may induce a slight downfield shift, but this signal is expected to be the most upfield, appearing as a sharp singlet.

-

C(α)-H Protons (Signals B & C): These protons are adjacent to the silicon atom. The electronegative chlorine atom on the silicon will deshield these protons, shifting them downfield relative to unsubstituted siletanes. Due to their diastereotopic nature, they will appear as two distinct signals, likely complex multiplets. Each will be split by the other proton on the same carbon (geminal coupling) and by the two protons on the C(β) carbon (vicinal coupling).

-

C(β)-H Protons (Signal D): These two protons are furthest from the silicon and chlorine atoms. They are expected to be the most shielded of the ring protons. This signal should appear as a multiplet, split by the four protons on the two C(α) carbons.

²⁹Si Satellites: It is important to note that the abundant, NMR-active ²⁹Si isotope (spin I=1/2, 4.7% natural abundance) will couple to the protons.[4] This results in low-intensity "satellite" peaks flanking the main proton signals, which can confirm the assignment of protons attached to or near the silicon atom. The two-bond coupling (²J(Si,H)) for the methyl protons is typically around 7 Hz.[4]

Predicted ¹³C NMR Spectral Analysis

In proton-decoupled ¹³C NMR, each unique carbon atom gives a single sharp peak. The chemical shifts are influenced by the electronegativity of nearby atoms.

-

Si-CH₃ Carbon (Signal 1): Similar to its proton counterpart, the methyl carbon signal is expected to be at a relatively low chemical shift, likely in the range of 5-15 ppm.

-

C(α) Carbons (Signal 2): These carbons are directly attached to the silicon atom, which is less electronegative than carbon, but the presence of the electron-withdrawing chlorine atom on silicon will cause a downfield shift. This signal is predicted to appear in the 20-30 ppm region.

-

C(β) Carbon (Signal 3): This carbon is further from the electronegative chlorine and is expected to be the most shielded of the ring carbons, appearing at the lowest chemical shift among the ring carbons, likely around 10-20 ppm. The significant ring strain can also influence these chemical shifts.[5]

Summary of Predicted NMR Data

The following tables summarize the anticipated NMR data for this compound in a standard deuterated solvent like CDCl₃, with chemical shifts referenced to tetramethylsilane (TMS).[6][7]

Table 1: Predicted ¹H NMR Data

| Signal Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration |

| Si-CH ₃ | 0.4 - 0.8 | Singlet (s) | 3H |

| Si-CH ₂(α) | 1.5 - 2.2 | Multiplet (m) | 2H |

| Si-CH ₂(α') | 1.3 - 2.0 | Multiplet (m) | 2H |

| C-CH ₂(β) | 1.0 - 1.8 | Multiplet (m) | 2H |

Table 2: Predicted ¹³C NMR Data

| Signal Assignment | Predicted δ (ppm) |

| Si-C H₃ | 5 - 15 |

| Si-C H₂(α) | 20 - 30 |

| C-C H₂(β) | 10 - 20 |

Experimental Protocol for Air-Sensitive NMR Analysis

Chlorosilanes are highly susceptible to hydrolysis. Obtaining high-quality NMR data requires rigorous air- and moisture-free techniques.[8][9] The following protocol ensures sample integrity.

A. Materials and Equipment

-

Glovebox or Schlenk line with inert gas (N₂ or Ar) supply.

-

J. Young's NMR tube (or standard tube with a septum and parafilm).[10][11]

-

Dry, degassed deuterated solvent (e.g., CDCl₃, C₆D₆).

-

Gastight syringes or cannulas for liquid transfer.

-

Oven-dried glassware.

B. Workflow for Sample Preparation

Caption: Workflow for preparing an air-sensitive NMR sample.

C. Step-by-Step Methodology

-

Drying the NMR Tube: Place the J. Young's NMR tube and its cap in an oven at >120 °C for at least 4 hours to remove adsorbed water.

-

Inert Atmosphere Transfer: Transfer the hot, dry tube directly into a glovebox antechamber or attach it to a Schlenk line. If using a Schlenk line, evacuate and backfill with inert gas at least three times.[8][11]

-

Sample Addition: Under a positive pressure of inert gas, add 1-5 mg of this compound to the NMR tube.

-

Solvent Transfer: Using a dry, gastight syringe, transfer approximately 0.6 mL of anhydrous, degassed deuterated solvent into the NMR tube. It is critical that the solvent has been properly dried over a desiccant like molecular sieves.

-

Sealing: Securely close the J. Young's tap. If using a standard tube, seal with a clean, dry rubber septum and wrap securely with parafilm.[11]

-

Mixing: Gently invert the tube several times to ensure the sample is fully dissolved. Avoid vigorous shaking, which can introduce pressure changes.

-

Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Use TMS as an internal reference standard for chemical shift calibration.[12]

Conclusion

The structural elucidation of reactive organosilicon compounds like this compound relies heavily on the predictive power and analytical precision of NMR spectroscopy. This guide establishes a theoretical framework for interpreting its ¹H and ¹³C NMR spectra, highlighting the expected chemical shifts and multiplicities arising from its unique strained-ring structure and substitution pattern. The authoritative grounding for these predictions is based on well-understood principles and data from analogous compounds.[1][2][3][4][5][13][14] Critically, the success of such analysis is contingent upon meticulous experimental practice. The detailed protocol for handling air-sensitive materials is a self-validating system designed to prevent sample degradation and ensure the acquisition of reliable, high-fidelity data, which is the cornerstone of trustworthy scientific research.

References

-

ResearchGate. NMR Spectroscopy of Organosilicon Compounds. Available from: [Link]

-

Borys, A. Preparing NMR Samples on a Schlenk Line. Available from: [Link]

-

Chemistry LibreTexts. 6: NMR Preparation. (2024-10-15). Available from: [Link]

-

Reddit. [Techniques Tuesday] Air Sensitive NMRs. (2015-07-14). Available from: [Link]

-

ResearchGate. 29Si NMR Experiments in Solutions of Organosilicon Compounds. Available from: [Link]

-

ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (4). (2013-08-06). Available from: [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link]

-

ACS Publications. Silicon-29 chemical shifts of organosilicon compounds. Available from: [Link]

-

Pascal-Man. Si NMR Some Practical Aspects. Available from: [Link]

-

Pascal-Man. (29Si) Silicon NMR. Available from: [Link]

-

ResearchGate. (PDF) A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. (2019-05-14). Available from: [Link]

-

PubMed. Chemical shift referencing in MAS solid state NMR. Available from: [Link]

-

ResearchGate. 1. 59.6 MHz 29 Si{ 1 H} NMR spectrum (upper insert) of the.... Available from: [Link]

-

ResearchGate. 1 H, 13 C and 29 Si NMR data for compounds 1-4 a δ 1 H, ppm δ 13 C, ppm. Available from: [Link]

-

Elsevier. Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

-

Sci-Hub. Synthesis and spectral characterization of 1,2-bis(5-methyl/chloro-1H-benzimidazol-2-yl)ethanols and their Co(II), Pd(II) and Zn(II) complexes. Available from: [Link]

-

Sci-Hub. Synthesis and structure of (O Si)chloro[1-(1,1-dimethyl-2-trifluoroacetylhydrazonium)methyl]dimethylsilane. Available from: [Link]

-

Doc Brown's Chemistry. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum. Available from: [Link]

-

OSTI.GOV. A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. Available from: [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of 1-chloro-2-methylpropane. Available from: [Link]

-

PubChem. 1-Chloro-1-methylcyclohexane. Available from: [Link]

-

PubMed. Theoretical investigation on 1H and 13C NMR chemical shifts of small alkanes and chloroalkanes. (2006-10-14). Available from: [Link]

-

ResearchGate. (PDF) Synthesis and Characterization of Co (ii) Complex with a Schiff Base Ligand Derived from Salicylaldehyde and 4-chloroaniline. (2023-07-26). Available from: [Link]

-

Chemistry LibreTexts. Structure Determination of Alkanes Using 13C-NMR and H-NMR. (2023-09-26). Available from: [Link]

-

ResearchGate. Synthesis and characterization of 1-carbalkoxymethyl-4-hydroxy-1-methylpiperidinium chlorides. Available from: [Link]

-

ResearchGate. Synthesis and characterization of 1-carbalkoxymethyl-4-hydroxy-1- methylpiperidinium chlorides | Request PDF. (2025-08-09). Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Chlorotrimethylsilane(75-77-4) 1H NMR spectrum [chemicalbook.com]

- 4. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 5. pascal-man.com [pascal-man.com]

- 6. Chemical shift referencing in MAS solid state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. reddit.com [reddit.com]

- 11. chemistryviews.org [chemistryviews.org]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Theoretical investigation on 1H and 13C NMR chemical shifts of small alkanes and chloroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Chloro-1-methylsiletane: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-1-methylsiletane, a versatile four-membered heterocyclic organosilane. The document details its fundamental molecular and physical properties, provides an in-depth analysis of its synthesis and reactivity, and explores its applications in modern materials science and organic synthesis. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique chemical characteristics of strained silicon-containing ring systems.

Introduction: The Significance of Strained Siletanes

Siletanes, or silacyclobutanes, represent a fascinating class of organosilicon compounds characterized by a four-membered ring containing one silicon atom. The inherent ring strain in these structures imparts unique reactivity and properties not observed in their acyclic or larger-ring counterparts. This compound, in particular, has emerged as a key building block in synthetic chemistry due to the presence of a reactive silicon-chlorine bond, which serves as a versatile handle for further functionalization. Its growing importance is underscored by its application as a precursor in the development of advanced polymers and materials for organic light-emitting diodes (OLEDs)[1]. This guide aims to provide a detailed exploration of this compound, from its fundamental properties to its synthetic utility.

Core Molecular and Physical Properties

A thorough understanding of a compound's fundamental characteristics is paramount for its effective application in research and development. This section outlines the key molecular and physical properties of this compound.

Molecular Formula and Weight

The chemical identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in chemical reactions and for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C4H9ClSi | [2][3] |

| Molecular Weight | 120.65 g/mol | [2] |

| CAS Number | 2351-34-0 | [2][3] |

Physical and Chemical Properties